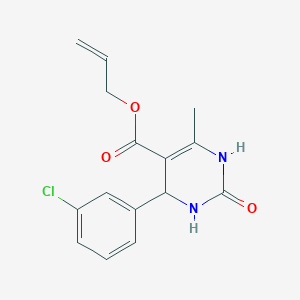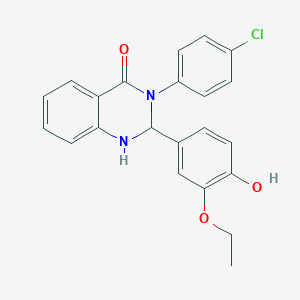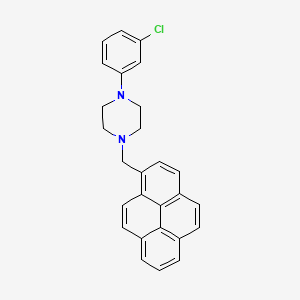
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. It is a derivative of piperazine and is known for its ability to bind to various receptors in the central nervous system. CPP has been extensively studied for its potential use in treating a variety of neurological and psychiatric disorders.
作用机制
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine acts as a competitive antagonist at the NMDA receptor, blocking the binding of the neurotransmitter glutamate. This results in a decrease in the activity of the receptor, which can have a variety of effects on neuronal function. This compound has also been shown to modulate the activity of other receptors in the central nervous system, including the dopamine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific receptor it is acting on. In general, this compound has been shown to have a variety of effects on neuronal function, including changes in synaptic plasticity and neurotransmitter release. It has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
One advantage of using 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the function of specific receptors in the central nervous system. However, one limitation of using this compound is that it can have off-target effects on other receptors, which can complicate data interpretation.
未来方向
There are many potential future directions for research on 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine. One area of interest is the development of more selective compounds that target specific receptors in the central nervous system. Another area of interest is the use of this compound and related compounds in the treatment of neurological and psychiatric disorders. Finally, there is ongoing research into the biochemical and physiological effects of this compound, which may lead to a better understanding of its mechanisms of action.
合成方法
The synthesis of 1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine involves the reaction of 1-(3-chlorophenyl)piperazine with 1-pyrenylmethyl chloride. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as column chromatography.
科学研究应用
1-(3-chlorophenyl)-4-(1-pyrenylmethyl)piperazine has been used extensively in scientific research to study the function of various receptors in the central nervous system. It has been shown to bind to the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has also been used to study the function of the dopamine receptor, which is involved in reward and motivation.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2/c28-23-5-2-6-24(17-23)30-15-13-29(14-16-30)18-22-10-9-21-8-7-19-3-1-4-20-11-12-25(22)27(21)26(19)20/h1-12,17H,13-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAAJIQPCFPDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC(=CC=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-methyl-5-(pyrrolidin-1-ylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B5214116.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-methyl-2-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214122.png)
![N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-5-(2-nitrophenyl)-2-furamide](/img/structure/B5214132.png)
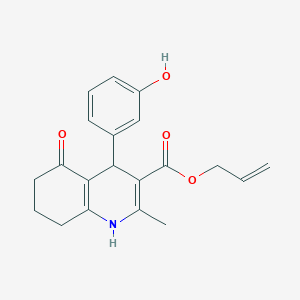
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5214134.png)
![3-[(2,4-dinitrophenyl)(methyl)amino]propanenitrile](/img/structure/B5214150.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5214167.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5214176.png)
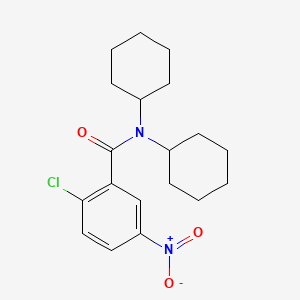
![8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
![methyl 4-(4-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5214189.png)
